molecular formula C20H19N3O5S B8346053 1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester

1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester

Cat. No.: B8346053
M. Wt: 413.4 g/mol
InChI Key: NYMXKULAOHEQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[1-(4-cyano-3-ethoxyphenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetate

InChI

InChI=1S/C20H19N3O5S/c1-4-28-18-10-15(8-7-14(18)12-21)29(25,26)23-13(2)17(11-19(24)27-3)16-6-5-9-22-20(16)23/h5-10H,4,11H2,1-3H3

InChI Key

NYMXKULAOHEQEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=C(C3=C2N=CC=C3)CC(=O)OC)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, ice-cooled (0° C.) suspension of sodium hydride (26.3 mg of a 60% dispersion in mineral oil, 0.686 mmol) in dry THF (10 ml) under an inert atmosphere of Argon is added dropwise (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((0.1 g, 0.49 mmol) in THF/DMF (4 ml of a 3:1 mixture). The reaction mixture is stirred at 0° C. for 1 hour and then treated with 4-cyano-3-ethoxy-benzenesulfonyl chloride (168 mg, 0.686 mmol) in dry THF (1 ml). Stirring continued at 0° C. for 10 minutes and at room temperature for 10 minutes and then the reaction mixture is poured onto water (50 ml). The mixture is extracted with ethyl acetate (2×50 ml) and the organic portions are combined, washed brine (50 ml), dried (MgSO4) and concentrated in vacuo. The resulting crude is purified by chromatography on silica eluting with iso-hexane/ethyl acetate (0%-20% ethyl acetate) to yield the titled product. (MH+ 414).
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(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
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168 mg
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